

# GSK2269557 (Nemiralisib): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Nemiralisib hydrochloride*

Cat. No.: *B609525*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

GSK2269557, also known as Nemiralisib, is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3K $\delta$ ) isoform. PI3K $\delta$  is a key enzyme in the PI3K/Akt signaling pathway, which plays a crucial role in the activation and proliferation of leukocytes. Due to its restricted expression in immune cells, PI3K $\delta$  has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain hematological malignancies. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of GSK2269557, intended for researchers and professionals in the field of drug discovery and development.

## Chemical Structure and Physicochemical Properties

GSK2269557 is a small molecule with the IUPAC name 2-(6-(1H-indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	2-(6-(1H-indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole
SMILES String	<chem>CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NC4=CC(=C3)C5=C6C=CNC6=CC=C5</chem>
Molecular Formula	C <sub>26</sub> H <sub>28</sub> N <sub>6</sub> O
Molecular Weight	440.54 g/mol

## Pharmacological Properties

GSK2269557 is a highly potent and selective inhibitor of PI3K $\delta$ . Its inhibitory activity against PI3K $\delta$  and other isoforms is detailed in the table below. The high selectivity for the delta isoform over the alpha, beta, and gamma isoforms minimizes the risk of off-target effects.

Parameter	Value
pKi (PI3K $\delta$ )	9.9
pIC <sub>50</sub> (PI3K $\alpha$ )	5.3
pIC <sub>50</sub> (PI3K $\beta$ )	5.8
pIC <sub>50</sub> (PI3K $\gamma$ )	5.2

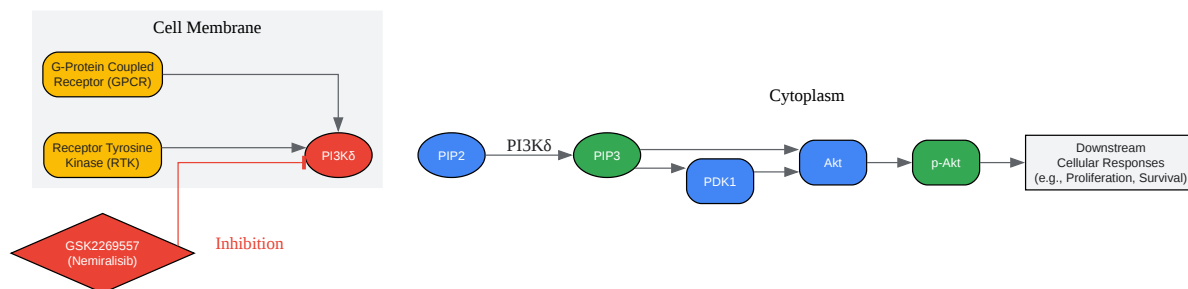
## Pharmacokinetic Properties

The pharmacokinetic profile of GSK2269557 has been evaluated in both healthy volunteers and patients with Chronic Obstructive Pulmonary Disease (COPD). A summary of key pharmacokinetic parameters is presented below.

Parameter	Population	Dose	Value
Tmax (hours)	Healthy Japanese Subjects	Single and Repeat Doses	~0.08 <sup>[1]</sup>
Terminal Half-life (hours)	Healthy Japanese Subjects	Single and Repeat Doses	~40 <sup>[1]</sup>
Accumulation Ratio (AUC <sub>0-24</sub> ) on Day 10	Healthy Japanese Subjects	200, 500, 700 µg (repeat doses)	2.4 - 3.0 <sup>[1]</sup>
Accumulation Ratio (Cmax) on Day 10	Healthy Japanese Subjects	200, 500, 700 µg (repeat doses)	1.5 - 1.7 <sup>[1]</sup>
Tmax (hours)	COPD Patients	Multiple Doses	~2

## Signaling Pathway

GSK2269557 exerts its therapeutic effect by inhibiting the PI3K/Akt signaling pathway in leukocytes. The following diagram illustrates the canonical pathway and the point of intervention by GSK2269557.



## Preparation

Prepare Assay Buffer, PI3K $\delta$  Enzyme, GSK2269557 dilutions, and Substrate (PIP2)

Add buffer, enzyme, and GSK2269557 to a 384-well plate

## Reaction

Pre-incubate enzyme and inhibitor

Initiate reaction by adding ATP and PIP2

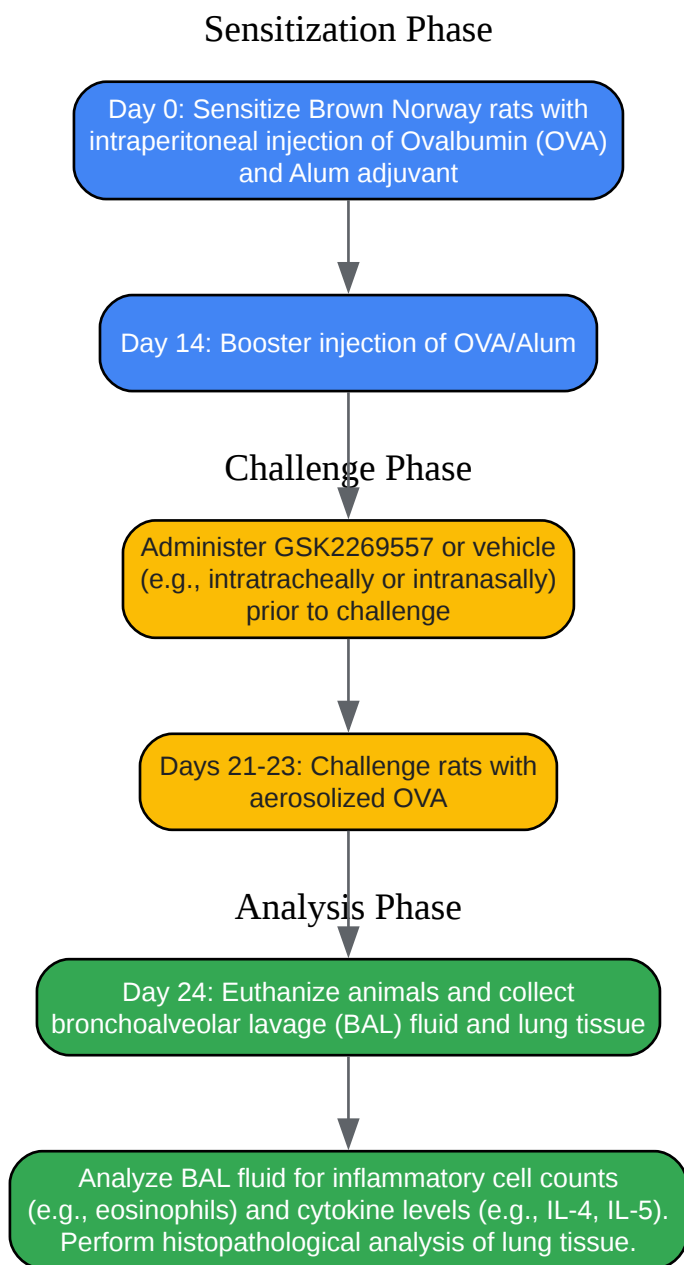
Incubate at room temperature

## Detection

Stop the reaction

Detect PIP3 product (e.g., using a luminescence-based assay like ADP-Glo)

Analyze data to determine IC50 values



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## References

- 1. Evaluation of the Safety, Tolerability, and Pharmacokinetics of GSK2269557 (Nemiralisib) Administered Via Dry Powder Inhaler to Healthy Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
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